Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate
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Overview
Description
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a functionalized N,O,O-ligand that has been studied for its potential in forming bimetallic complexes, which are crucial in enzyme/drug interactions and electron transfer processes .
Preparation Methods
The synthesis of Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate typically involves the condensation of dibenzylamine with 2-arylidene-malonic acid diethyl esters. This reaction is carried out under specific conditions to ensure a good yield of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Scientific Research Applications
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate has several scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it valuable in biological studies, particularly in understanding the mechanisms of enzyme inhibition.
Mechanism of Action
The mechanism of action of Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate involves its ability to coordinate with metal ions such as Mg²⁺ and Mn²⁺. This coordination leads to the formation of bimetallic complexes, which can inhibit the activity of specific enzymes like HIV-1 Integrase. The compound’s structure allows it to interact with the enzyme’s active site, blocking its function and preventing the replication of the virus .
Comparison with Similar Compounds
Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate can be compared with other similar compounds such as diethyl malonate and its derivatives. Other similar compounds include various substituted malonic esters, which share some chemical properties but differ in their specific applications and reactivity .
Properties
CAS No. |
5634-76-4 |
---|---|
Molecular Formula |
C16H20ClNO5 |
Molecular Weight |
341.78 g/mol |
IUPAC Name |
diethyl 2-(N-(2-chloroacetyl)-4-methylanilino)propanedioate |
InChI |
InChI=1S/C16H20ClNO5/c1-4-22-15(20)14(16(21)23-5-2)18(13(19)10-17)12-8-6-11(3)7-9-12/h6-9,14H,4-5,10H2,1-3H3 |
InChI Key |
IQYCSASYWGYQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N(C1=CC=C(C=C1)C)C(=O)CCl |
Origin of Product |
United States |
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